

Refining feasibility analysis for software engineering projects

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Technical Support Center: Refining Feasibility Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to refining feasibility analysis for software engineering projects in a scientific and research context. It offers answers to frequently asked questions and troubleshooting protocols to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts of software feasibility analysis, tailored to professionals in research and development.

Q1: What is a feasibility analysis in software engineering?

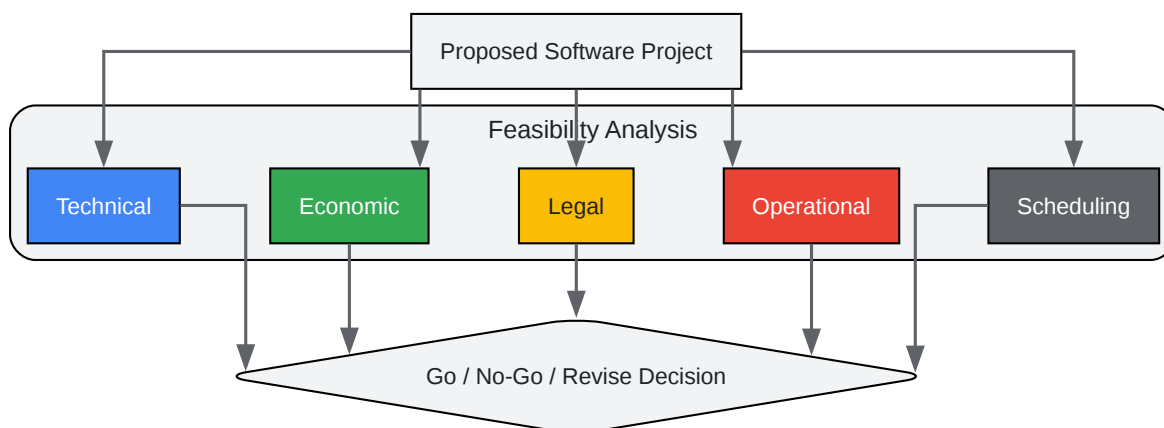
A feasibility study is a critical preliminary step in the software development lifecycle.^[1] It is an in-depth analysis to determine if a proposed software project is viable, achievable, and aligned with the organization's objectives before committing significant resources like time, money, and personnel.^[2] The primary goal is to assess the project's practicality from multiple angles to minimize risks and avoid costly mistakes.^{[1][3]} For a research or laboratory setting, this could mean evaluating if a new LIMS (Laboratory Information Management System) can be developed and integrated within the existing infrastructure and budget.^[3]

Q2: What are the key areas to assess in a software feasibility study?

A comprehensive feasibility study typically evaluates five core areas, often remembered by the acronym TELOS:

- **Technical Feasibility:** Can we build it? This assesses the available technology, infrastructure, and technical expertise.^{[2][3][4]} It questions if the current systems can support the new software and if the development team possesses the necessary skills.^{[3][5]}
- **Economic Feasibility:** Is it financially viable? This involves a cost-benefit analysis, comparing the total costs of development and operation against the expected benefits, such as increased efficiency or cost savings, to determine the return on investment (ROI).^{[2][6]}
- **Legal Feasibility:** Are we allowed to build it? This analysis ensures the project complies with all relevant laws and regulations, such as data privacy laws (e.g., GDPR, HIPAA) and intellectual property rights.^{[1][7]}
- **Operational Feasibility:** Will they use it? This area determines if the software aligns with the organization's existing workflows and if stakeholders and end-users (e.g., lab technicians, researchers) are likely to adopt the new system.^{[1][4]}
- **Scheduling Feasibility:** Can we build it on time? This assesses whether the proposed project timeline is realistic and achievable given the available resources and potential risks.^{[1][8]}

The following diagram illustrates the interconnected nature of these core feasibility components.



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Core components of a TELOS feasibility analysis.

Q3: How do we quantify the economic feasibility of a project?

Quantifying economic feasibility involves moving beyond rough estimates to concrete financial metrics. A cost-benefit analysis is the primary tool used.^[2] Key performance indicators (KPIs) help in making an informed, data-driven decision.

Metric	Description	Formula / Calculation	Ideal Outcome
Return on Investment (ROI)	Measures the profitability of the project relative to its cost.	$(\text{Total Benefits} - \text{Total Costs}) / \text{Total Costs} \times 100$	A high positive percentage.
Payback Period	The time it takes for the project's benefits to repay the initial investment.	$\text{Initial Investment} / \text{Annual Savings (or Profit)}$	A shorter payback period.
Net Present Value (NPV)	Calculates the current value of future cash flows, accounting for the time value of money.	$\text{Sum of } (\text{Cash Flow} / (1 + r)^t) - \text{Initial Investment}$	A positive NPV.
Total Cost of Ownership (TCO)	Includes all direct and indirect costs over the software's lifecycle.	$\text{Development} + \text{Maintenance} + \text{Operational} + \text{Support Costs}$	A TCO that is significantly lower than the expected benefits.

Q4: What makes feasibility analysis for scientific software different?

Feasibility analysis for software in a research, scientific, or drug development context has unique considerations:

- **Regulatory Compliance:** Projects may need to comply with strict industry standards like FDA 21 CFR Part 11, GxP, or HIPAA, which adds a significant layer to legal and technical feasibility.^[3]
- **Data Integrity and Security:** The software often handles sensitive, proprietary, or patient-related data, making security and data integrity paramount. Risk analysis must account for potential data breaches.

- **Integration with Specialized Hardware:** Technical feasibility must assess the ability to integrate with complex laboratory instruments, high-performance computing clusters, or specialized databases (e.g., genomic or proteomic data).[3]
- **Complex User Workflows:** Operational feasibility needs to account for the highly specialized and often non-linear workflows of researchers and scientists. User adoption may be lower if the software disrupts established and validated experimental protocols.

Section 2: Troubleshooting Guides

This section provides structured protocols to address specific problems encountered during the feasibility analysis process.

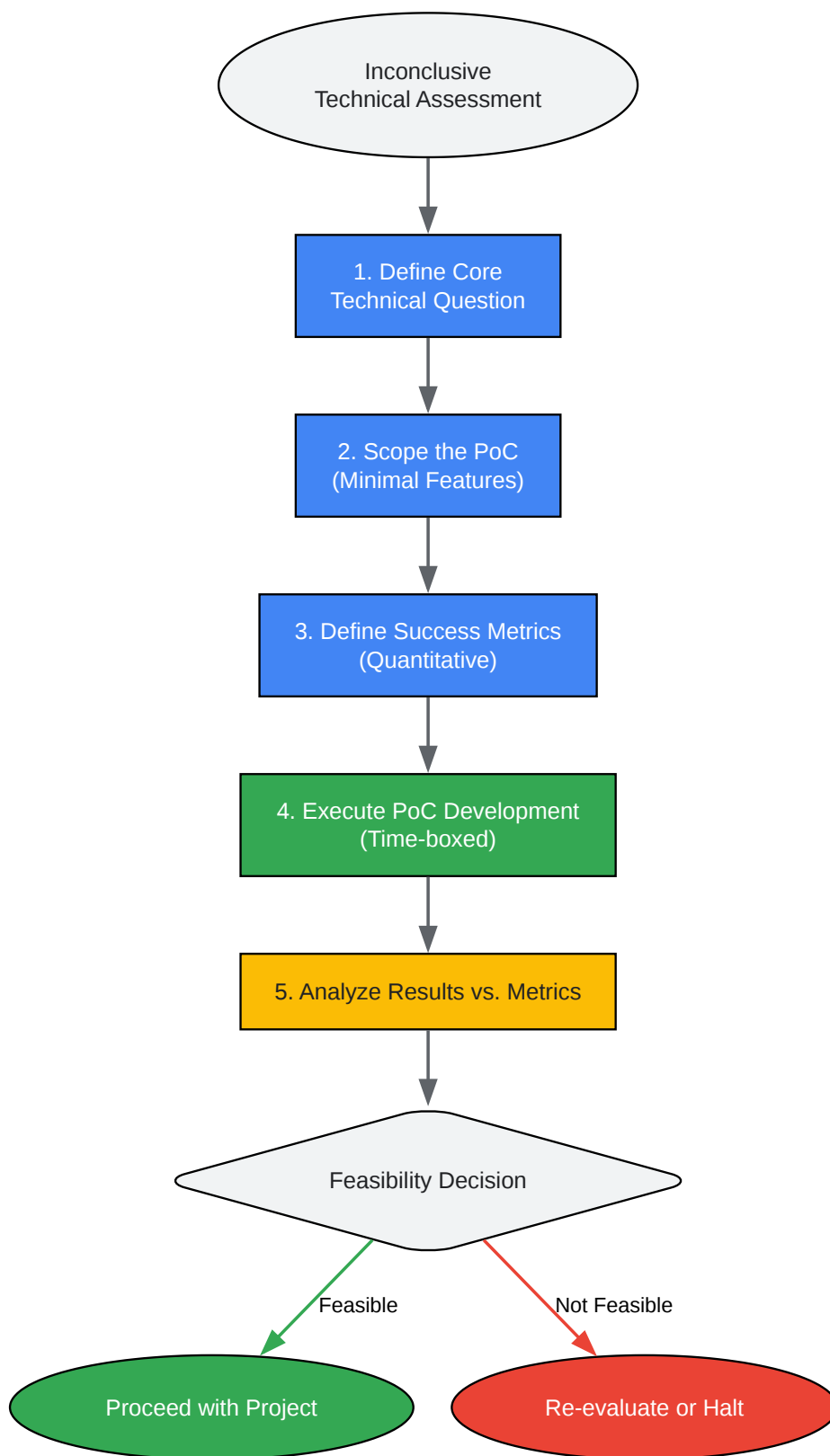
Problem: "Our technical feasibility assessment is inconclusive. How can we get a clearer answer?"

Solution: When the technical complexity is high or the proposed technology is new to the organization, a standard assessment may not be sufficient. An "experimental" approach, such as developing a Proof of Concept (PoC), is recommended to gain clarity.

- **Define the Core Question:** Isolate the single greatest technical uncertainty. For example: "Can we process a 100GB genomic data file and render results in under 60 seconds using the proposed algorithm on our existing cloud infrastructure?"
- **Scope the PoC:** Strictly limit the PoC to answering the core question. Avoid adding extra features or UI elements. The goal is to test viability, not to build a prototype.
- **Allocate Time and Resources:** Time-box the experiment. A typical PoC should last from one to four weeks. Assign one or two developers with the relevant expertise.
- **Define Success Metrics:** Establish clear, quantitative measures for success before starting. For the example above, the metric is: Processing and rendering time ≤ 60 seconds.
- **Execute and Document:** The development team builds the minimal code required to test the core functionality. All steps, configurations, and results must be meticulously documented.

- **Analyze and Conclude:** Compare the results against the predefined success metrics. The outcome provides a data-driven answer to the technical feasibility question, reducing uncertainty.

The following workflow diagram illustrates this PoC process.



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Workflow for a technical Proof of Concept (PoC) experiment.

Problem: "We are struggling to systematically identify and evaluate project risks."

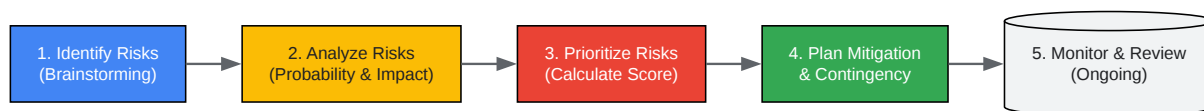
Solution: A reactive approach to risk can derail a project. Implement a structured risk management protocol early in the feasibility stage to proactively identify, assess, and plan for potential issues.

- **Risk Identification:** Assemble a diverse team including project managers, developers, and key stakeholders (e.g., lead scientists, lab managers). Brainstorm potential risks across all feasibility areas (Technical, Economic, etc.). Common risks include technology gaps, budget overruns, low user adoption, or unexpected regulatory hurdles.[3]
- **Risk Analysis (Quantitative):** For each identified risk, assess two factors:
 - **Probability (P):** The likelihood of the risk occurring (e.g., on a scale of 1-5, from very unlikely to very likely).
 - **Impact (I):** The severity of the consequences if the risk occurs (e.g., on a scale of 1-5, from negligible to catastrophic).
- **Risk Prioritization:** Calculate a Risk Score for each item by multiplying its probability and impact ($\text{Risk Score} = P * I$). This allows you to prioritize the most critical risks.
- **Mitigation Planning:** For high-priority risks, develop a proactive mitigation strategy. This is a plan to reduce the probability or impact of the risk. For risks that cannot be avoided, create a contingency plan (a "fallback plan").
- **Documentation (Risk Register):** Document all findings in a Risk Register table. This is a living document that should be reviewed throughout the project's lifecycle.

Sample Risk Register Table

Risk ID	Risk Description	Category	Probability (1-5)	Impact (1-5)	Risk Score (P*I)	Mitigation Strategy
R01	Integration with legacy spectrometer fails due to outdated API.	Technical	4	5	20	Develop a PoC for the integration (see above protocol). Allocate budget for a potential API upgrade.
R02	Key bioinformatician leaves the project mid-way.	Operational	2	4	8	Document all critical processes and code. Ensure knowledge sharing within the team.
R03	Project timeline is delayed due to slow procurement of servers.	Scheduling	3	3	9	Initiate procurement process during the feasibility phase. Have a cloud-based server as a backup plan.

The following diagram illustrates the logical flow of this risk management process.



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A systematic workflow for project risk management.

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